N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine
Description
N-Cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine is a pyrimidine derivative featuring a cyclopentylamine substituent at position 4, a fluorine atom at position 5, and a methyl group at position 4. Pyrimidine derivatives are critical in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c1-7-9(11)10(13-6-12-7)14-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJIZPLOOGDMJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC2CCCC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentylamine with 5-fluoro-6-methylpyrimidine-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by amination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Conformational Analysis
Key structural differences arise from substituents at positions 4, 5, and 6 of the pyrimidine core. Below is a comparative analysis with analogs from the literature:
Key Observations:
- Substituent Effects on Conformation : Aryl groups (e.g., 2-fluorophenyl) induce significant dihedral angles (up to 86.1°) between the pyrimidine core and substituents, influencing molecular planarity and crystal packing . In contrast, the cyclopentyl group in the target compound is expected to adopt a less planar conformation, reducing π–π stacking but increasing flexibility.
- Hydrogen Bonding : Intramolecular N–H⋯N bonds (e.g., in ) stabilize six-membered rings, while intermolecular bonds (e.g., N–H⋯N dimers in ) drive crystal lattice formation. The fluorine atom in the target compound may participate in C–F⋯H or C–F⋯π interactions, altering solubility and crystallinity.
- The 5-fluoro substituent enhances electronegativity, similar to 2-fluorophenyl in , but without aromatic conjugation.
Biological Activity
N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides an overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.
Structural Characteristics
This compound belongs to a class of pyrimidine derivatives known for their ability to modulate various biological pathways. The structural formula can be represented as follows:
Where , , , and represent the number of carbon, hydrogen, nitrogen, and fluorine atoms respectively. The presence of the cyclopentyl group and fluorine atom is crucial for its biological activity.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific protein kinases involved in cell cycle regulation. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs) such as CDK4 and CDK6, which are critical for cell proliferation. By inhibiting these kinases, the compound can effectively halt the progression of cancer cells through the cell cycle, leading to reduced tumor growth.
In Vitro Studies
Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MV4-11 (Acute Myeloid Leukemia) | 0.25 | Induces apoptosis |
| MCF-7 (Breast Cancer) | 0.65 | Cell cycle arrest at G1 phase |
| HCT116 (Colorectal Cancer) | 1.17 | Inhibits proliferation |
These results indicate that the compound exhibits potent anti-proliferative activity across multiple cancer types.
Apoptosis Induction
Flow cytometry assays have demonstrated that treatment with this compound leads to increased levels of caspase activity, suggesting that it induces apoptosis in a dose-dependent manner. For instance, at concentrations of 0.25 µM to 2.50 µM in MV4-11 cells, significant apoptotic effects were observed.
Case Studies
- Acute Myeloid Leukemia (AML) : A study involving MV4-11 cells showed that treatment with this compound resulted in a significant decrease in cell viability and induction of apoptosis within 24 hours.
- Breast Cancer : In MCF-7 cells, the compound was found to arrest cell cycle progression at the G1 phase, effectively halting proliferation and leading to programmed cell death.
- Colorectal Cancer : HCT116 cells treated with varying concentrations exhibited reduced growth rates and increased apoptotic markers compared to untreated controls.
Q & A
Q. What are the common synthetic routes for N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine, and how are intermediates purified?
The synthesis typically involves multi-step nucleophilic substitution reactions. For example:
- Step 1 : Preparation of the pyrimidine core (e.g., 5-fluoro-6-methylpyrimidin-4-amine).
- Step 2 : Reaction with cyclopentylamine or cyclopentyl halides under basic conditions to introduce the N-cyclopentyl group.
- Step 3 : Purification via column chromatography (silica gel, chloroform/ethyl acetate eluent) or crystallization from methanol . Key reagents include chloroform for reflux conditions and MgSO₄ for drying organic phases.
Q. Which spectroscopic and chromatographic methods are used to characterize N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity (e.g., fluorine-induced splitting patterns).
- X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding) using SHELXL .
- HPLC : Monitors reaction progress and purity (>95% threshold for biological assays) .
Q. What are the typical reaction pathways for modifying the pyrimidine ring in this compound?
- Electrophilic Substitution : Fluorine at position 5 directs further substitution to meta/para positions.
- Nucleophilic Attack : The amine group at position 4 reacts with alkyl halides or acyl chlorides.
- Oxidation/Reduction : Methyl groups (position 6) can be oxidized to carboxylic acids under controlled conditions .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
DFT calculations (e.g., B3LYP functional) model:
- Electrostatic Potential Surfaces : Identify nucleophilic/electrophilic regions influenced by fluorine and cyclopentyl groups.
- HOMO-LUMO Gaps : Correlate with reactivity and binding affinity to biological targets .
- Example: Exact exchange terms in functionals improve accuracy for thermochemical data (e.g., atomization energies within 2.4 kcal/mol error) .
Q. How do crystallographic data resolve contradictions in reported bioactivity for pyrimidine derivatives?
- Polymorphism Analysis : Different crystal packing (e.g., dihedral angles between pyrimidine and aryl rings) alters solubility and bioavailability. For example, a 12.8° twist in phenyl groups affects π-π stacking .
- Hydrogen Bonding Networks : Weak C–H⋯O or N–H⋯N interactions stabilize specific conformations, impacting receptor binding .
Q. What strategies optimize the compound’s pharmacokinetic properties through structural modifications?
- Substituent Tuning : Replace cyclopentyl with smaller cycloalkyl groups to enhance membrane permeability.
- Fluorine Scanning : Introduce additional fluorine atoms to improve metabolic stability.
- Prodrug Design : Esterify the methyl group (position 6) for controlled release .
Methodological Considerations
Q. How to design a crystallization experiment for this compound to resolve structural ambiguities?
- Solvent Selection : Use methanol or chloroform for slow evaporation.
- Temperature Gradients : Cooling from reflux to RT promotes single-crystal growth.
- Data Collection : Perform single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) and refine with SHELXL (R factor < 0.05) .
Q. What analytical workflows validate synthetic purity for biological testing?
- Step 1 : HPLC-MS (C18 column, acetonitrile/water gradient) quantifies impurities.
- Step 2 : ¹H NMR integration verifies <5% residual solvents (e.g., chloroform δ 7.26 ppm).
- Step 3 : Elemental Analysis confirms C/H/N/F ratios within 0.3% theoretical values .
Data Contradiction Analysis
Q. How to address discrepancies in reported inhibitory activity across assays?
- Assay Conditions : Varying pH or ionic strength alters protonation states (e.g., amine group pKa ~8.5).
- Impurity Profiling : Trace byproducts (e.g., dehalogenated intermediates) may act as off-target inhibitors .
- Structural Validation : Re-examine crystallographic data to rule out polymorphic or solvate forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
